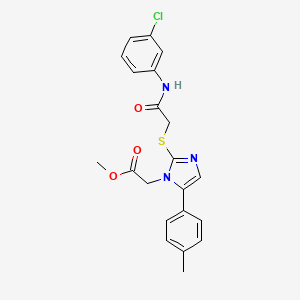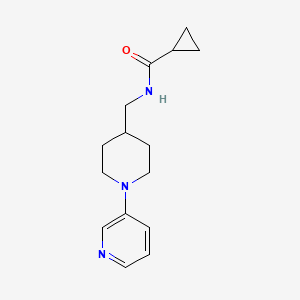
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide” is a complex organic compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
The synthesis of piperidine derivatives involves various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives were synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of piperidine derivatives is complex and varies based on the specific derivative . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions. For instance, the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been reported . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Physical and Chemical Properties Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Scientific Research Applications
Anti-angiogenic and DNA Cleavage Activities
Research has identified novel piperidine analogues, including compounds related to "N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide," which have shown significant anti-angiogenic and DNA cleavage activities. These compounds effectively blocked the formation of blood vessels in vivo and exhibited potent DNA binding/cleavage capabilities, suggesting their potential as anticancer agents (Vinaya Kambappa et al., 2017).
Molecular Interaction with CB1 Cannabinoid Receptor
Another study explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. This research provides insights into the pharmacophore models for cannabinoid receptor ligands, contributing to the understanding of receptor-ligand interactions and the development of new therapeutic agents (J. Shim et al., 2002).
Nonaqueous Capillary Electrophoresis of Related Substances
A study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and its related substances, including derivatives of "this compound," highlights the importance of analytical methods in quality control and drug development processes. The optimized conditions demonstrated effectiveness and simplicity, promising for pharmaceutical quality control (Lei Ye et al., 2012).
Antidepressant and Nootropic Agents
Compounds synthesized from derivatives of "this compound" were investigated for their antidepressant and nootropic activities. Specific derivatives exhibited high activity in animal models, demonstrating the potential for CNS active agents (Asha B. Thomas et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity ofAcetylcholinesterase (AChE) and NLRP3 . AChE is a critical enzyme involved in neurotransmission, specifically in terminating the action of acetylcholine in the synaptic cleft. NLRP3 is a component of the inflammasome, playing a crucial role in the immune response.
Mode of Action
For instance, some compounds have been found to inhibit AChE activity in the brain, thereby affecting neurotransmission .
Biochemical Pathways
The inhibition of NLRP3 would affect the inflammatory response .
Result of Action
The inhibition of ache could potentially lead to increased acetylcholine levels, affecting neurotransmission . The inhibition of NLRP3 could potentially modulate the immune response .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Properties
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(13-3-4-13)17-10-12-5-8-18(9-6-12)14-2-1-7-16-11-14/h1-2,7,11-13H,3-6,8-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRGEKWGKRCNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2759974.png)
![11-Methyl-8-phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2759976.png)
![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2759980.png)
![2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide](/img/structure/B2759982.png)
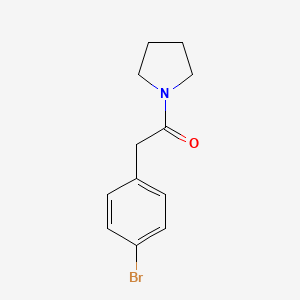

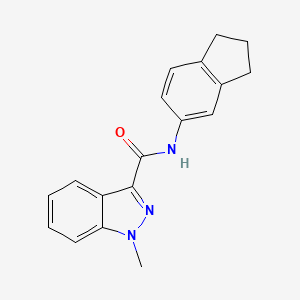
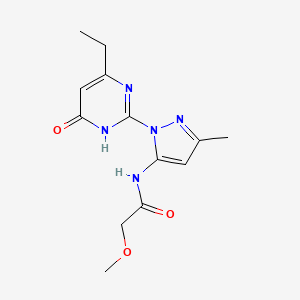
![4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2759990.png)

![1-(3-methyl-5-nitroimidazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2759992.png)
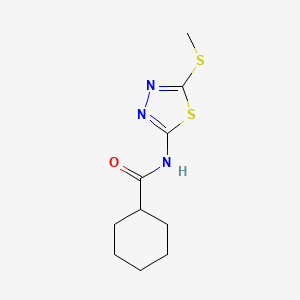
![5-[1-(4-Chlorophenyl)ethenyl]-2,3-dihydro-1-benzofuran](/img/structure/B2759996.png)
